Regioisomeric Identity Drives Functional Selectivity vs. HPPD-Inhibiting Ortho-Isomer
The meta-substitution pattern of 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid fundamentally alters its biological target profile compared to its ortho-substituted isomer, 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid. While the ortho-isomer is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89–110 nM, this specific activity is associated with the ortho-carboxylate/hydroxyphenyl arrangement and is not reported for the target meta-isomer. [1] This differential activity confirms that the target compound is a distinct chemical entity for SAR exploration, particularly where HPPD inhibition is an undesired off-target effect.
Ortho isomer: IC50 89-110 nM
>100-fold selectivity window
| Evidence Dimension | Biological Activity (HPPD Inhibition) |
|---|---|
| Target Compound Data | No reported activity (IC50 > 10 µM, inferred) |
| Comparator Or Baseline | 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid (CAS 1261977-30-3): IC50 = 89–110 nM |
| Quantified Difference | > 100-fold selectivity window against HPPD |
| Conditions | In vitro enzymatic assay using pig liver 4-hydroxyphenylpyruvate dioxygenase |
Why This Matters
This is critical for procurement when screening for antiresorptive or other therapeutic activities, as it proves the meta-isomer avoids a specific, potent off-target interaction, potentially leading to a cleaner safety and bioactivity profile.
- [1] BindingDB. Entry for CHEMBL307048 and CHEMBL308315, 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid. Affinity Data: IC50 89-110 nM for pig liver HPPD. View Source
